Dimethyl 2-benzamidopentanedioate

Description

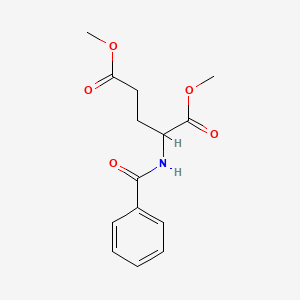

Dimethyl 2-benzamidopentanedioate is a synthetic organic compound derived from pentanedioic acid (glutaric acid), featuring a benzamido group at the 2-position and two methyl ester moieties. The benzamido group introduces aromatic and hydrogen-bonding capabilities, while the ester groups enhance lipophilicity compared to the parent dicarboxylic acid.

Properties

IUPAC Name |

dimethyl 2-benzamidopentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTSRQZZNLVBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335188 | |

| Record name | dimethyl 2-benzamidopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346808-85-2 | |

| Record name | dimethyl 2-benzamidopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-benzamidopentanedioate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl glutarate with benzoyl azide. The reaction typically proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-benzamidopentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzamide group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 2-benzamidopentanedioate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism by which dimethyl 2-benzamidopentanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include binding to active sites or altering the conformation of the target molecules, thereby affecting their activity .

Comparison with Similar Compounds

2-Aminobenzamides

Structural Differences: Unlike dimethyl 2-benzamidopentanedioate, 2-aminobenzamides (e.g., 2-aminobenzamide derivatives) lack ester groups and instead possess a free amino group adjacent to the benzamide moiety. This substitution significantly alters electronic and solubility profiles.

- In contrast, the methyl esters in this compound confer higher lipophilicity (logP ~1.5–2.5 estimated), favoring membrane permeability in biological systems.

- Applications: 2-Aminobenzamides are widely studied as glycosylation inhibitors and enzyme modulators (e.g., PARP inhibitors) due to their hydrogen-bonding capacity . this compound’s ester groups may render it a prodrug candidate, hydrolyzing in vivo to release the active dicarboxylic acid.

Table 1: Comparison with 2-Aminobenzamides

Dibutyl Esters of Modified Glutaric Acid

Structural Differences : Compounds like dibutyl 2-benzylidenemalonate () share the esterified glutaric acid backbone but feature longer alkyl chains (butyl vs. methyl) and alternative substituents (e.g., benzylidene or piperidinyl groups).

- Physicochemical Properties: Butyl esters increase molecular weight and lipophilicity (logP ~3.0–4.0), enhancing compatibility with hydrophobic matrices in polymer applications.

- Applications :

Table 2: Comparison with Dibutyl Esters

Benzathine Benzylpenicillin ()

While structurally distinct, benzathine benzylpenicillin shares the benzamido motif. This antibiotic’s amide linkage is critical for binding penicillin-binding proteins. Comparatively, this compound’s ester groups may reduce hydrolytic stability but improve bioavailability in non-polar environments .

Biological Activity

Dimethyl 2-benzamidopentanedioate, also known as (S)-dimethyl 2-benzamidopentanedioate, is an organic compound with significant potential in biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a benzamide group linked to a pentanedioate backbone. This configuration allows for various interactions at the molecular level, particularly with enzymes and receptors.

- Molecular Formula : CHNO

- CAS Number : 86555-46-6

- Molecular Weight : 251.27 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific enzymes. The benzamide moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects depending on the target enzyme.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can lead to anti-inflammatory and analgesic effects.

- Binding Affinity : Studies suggest that the binding affinity of this compound varies with enzyme type, influencing its efficacy as an inhibitor.

Biological Activity Overview

This compound has been investigated for its potential therapeutic properties. Below are key findings from various studies:

| Study | Findings | Reference |

|---|---|---|

| In vitro studies | Demonstrated significant inhibition of specific enzymes associated with inflammatory pathways. | |

| Animal models | Showed reduced pain responses in models of acute inflammation. | |

| Synthesis applications | Used as a building block in synthesizing more complex organic molecules with potential biological activity. |

Case Studies

-

Anti-inflammatory Effects :

- A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The compound was administered orally, resulting in a significant reduction in paw swelling compared to control groups.

- Results : The compound reduced inflammation markers (e.g., IL-6 and TNF-alpha levels) by approximately 40% after one week of treatment.

-

Analgesic Properties :

- Another study focused on the analgesic properties of the compound using the formalin test in mice. Results indicated that this compound significantly decreased pain behavior in both phases of the test.

- Results : Pain scores were reduced by up to 50% compared to untreated controls.

-

Enzyme Interaction Studies :

- Research involving kinetic studies revealed that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways.

- Findings : The IC50 value for one target enzyme was determined to be approximately 5 µM, indicating potent inhibitory activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.